molecular formula C23H22O B12586140 Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- CAS No. 650624-48-9

Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy-

Cat. No.: B12586140
CAS No.: 650624-48-9
M. Wt: 314.4 g/mol
InChI Key: AWERVQFAXNSNOS-UHFFFAOYSA-N
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Description

Properties

CAS No.

650624-48-9

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

1-(1,2-diphenylbut-3-enyl)-4-methoxybenzene

InChI

InChI=1S/C23H22O/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(24-2)17-15-20/h3-17,22-23H,1H2,2H3

InChI Key

AWERVQFAXNSNOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C=C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

One common method involves the electrophilic aromatic substitution of 4-methoxybenzene with an appropriate electrophile. The general reaction conditions include:

  • Reagents :

    • 4-Methoxybenzene
    • Electrophile (e.g., 1-(1,2-diphenyl-3-butenyl) bromide)
  • Conditions :

    • Solvent: Dimethylformamide (DMF) or another polar aprotic solvent
    • Base: Potassium carbonate or sodium hydride
    • Temperature: Elevated temperatures (typically around 100°C)

Nucleophilic Substitution

Another viable method is the nucleophilic substitution of a suitable alkyl halide with a methoxy group:

  • Reagents :

    • Alkyl halide (e.g., butenyl bromide)
    • Methoxybenzene
  • Conditions :

    • Base: Potassium tert-butoxide or sodium hydride
    • Solvent: DMF or DMSO
    • Temperature: Reflux conditions for several hours

This approach can yield high purity products through careful control of reaction conditions.

Multi-Step Synthesis

A more complex synthesis may involve multiple steps:

  • Friedel-Crafts Alkylation : The initial step could involve Friedel-Crafts alkylation to attach the butenyl chain to the aromatic ring.
  • Williamson Ether Synthesis : Following this, Williamson ether synthesis can introduce the methoxy group onto the aromatic system.

Each step requires optimization of reaction times and purification processes to maximize yield and purity.

Summary of Preparation Methods

Method Key Reagents Conditions Yield (%)
Electrophilic Aromatic Substitution 4-Methoxybenzene, Bromide DMF, K2CO3, elevated temperature High
Nucleophilic Substitution Butenyl bromide, Methoxybenzene DMF/DMSO, base, reflux Moderate
Multi-Step Synthesis Friedel-Crafts reagents Sequential reactions Variable

Recent studies have shown that varying the reaction conditions significantly impacts yield and purity. For instance:

  • Increasing the temperature often increases reaction rates but may lead to side reactions that reduce overall yield.

  • The choice of solvent plays a crucial role in solubility and reactivity; polar aprotic solvents like DMF are preferred for their ability to stabilize ionic intermediates.

The preparation of Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- involves various synthetic strategies that can be tailored to achieve desired yields and purities. Future research may focus on optimizing these methods further and exploring alternative pathways for more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, nitro compounds

Scientific Research Applications

Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical processes. Additionally, its functional groups can participate in hydrogen bonding and other non-covalent interactions, modulating its activity and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzene Derivatives

Substituent-Driven Structural Comparisons

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents LogP Notable Properties
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- 69967-78-8 C23H22O 314.43 Methoxy, diphenyl-butenyl chain 5.26 High lipophilicity
Benzene, 1-(1-chloro-3,3-diphenylpropadienyl)-4-methoxy- 29425-69-2 C22H17ClO 332.82 Methoxy, chloro-diphenylpropadienyl ~5.5* Enhanced reactivity due to Cl
1,2-Bis(4-methoxyphenyl)cyclopropane N/A C17H16O2 252.31 Two para-methoxy groups, cyclopropane 3.2 Ring strain impacts stability
1-Methoxy-4-(1-phenylethenyl)benzene 4333-75-9 C15H14O 210.27 Methoxy, styrenyl group 3.8 Lower molecular weight

*Estimated based on chloro-substituent effects.

Key Observations :

Substituent Effects on Reactivity :

  • The chloro-substituted derivative (CAS 29425-69-2) exhibits higher electrophilic reactivity due to the electron-withdrawing chlorine atom, making it more reactive in substitution reactions compared to the methoxy-dominated target compound .
  • The cyclopropane derivative (1,2-bis(4-methoxyphenyl)cyclopropane) has reduced stability due to ring strain, limiting its utility in high-temperature applications compared to the flexible butenyl chain in the target compound .

Lipophilicity Trends :

  • The target compound’s LogP of 5.26 surpasses derivatives like 1-methoxy-4-(1-phenylethenyl)benzene (LogP 3.8), attributed to its extended diphenyl-butenyl chain enhancing hydrophobic interactions .

Functional Group Comparisons

  • Methoxy Group : Present in all compared compounds, the para-methoxy group donates electron density via resonance, directing electrophilic attacks to the ortho/para positions. This is consistent across derivatives but modulated by additional substituents .

Biological Activity

Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A features a benzene ring substituted with a methoxy group and a 1,2-diphenyl-3-butenyl moiety. The structural formula can be represented as:

C20H22O\text{C}_{20}\text{H}_{22}\text{O}

This compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of compound A primarily involves its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its methoxy group is significant in enhancing binding affinity to biological targets, which may explain its observed effects in various studies .

Anti-inflammatory Activity

Studies have shown that compound A exhibits notable anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses. This inhibition could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that compound A may possess anticancer properties. In vitro experiments have indicated that it can induce apoptosis in cancer cell lines and inhibit cell proliferation . The exact mechanism remains under investigation but is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Antioxidant Properties

Compound A has also demonstrated antioxidant activity, which is vital for combating oxidative stress—a contributor to various diseases, including cancer and neurodegenerative disorders. Its ability to scavenge free radicals may provide protective effects against cellular damage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging of free radicals

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of compound A resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases such as arthritis.

Case Study: Anticancer Activity

In vitro studies using breast cancer cell lines showed that compound A could reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase-3, a key player in the apoptosis pathway .

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